molecular formula C6H4Cl4Sn B14653579 Trichloro(2-chlorophenyl)stannane CAS No. 51590-17-1

Trichloro(2-chlorophenyl)stannane

Cat. No.: B14653579
CAS No.: 51590-17-1
M. Wt: 336.6 g/mol
InChI Key: PJXGSWRHLUMFSW-UHFFFAOYSA-K
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Description

Trichloro(2-chlorophenyl)stannane is an organotin compound characterized by a tin (Sn) atom bonded to three chlorine atoms and a 2-chlorophenyl group. Its molecular formula is C₆H₄Cl₄Sn, derived from a phenyl ring with a chlorine substituent in the ortho (2-) position and a tin center bearing three additional chlorine atoms. Organotin compounds like this are of interest in catalysis, material science, and bioactivity studies, though their toxicity and environmental impacts necessitate careful handling .

Properties

CAS No.

51590-17-1

Molecular Formula

C6H4Cl4Sn

Molecular Weight

336.6 g/mol

IUPAC Name

trichloro-(2-chlorophenyl)stannane

InChI

InChI=1S/C6H4Cl.3ClH.Sn/c7-6-4-2-1-3-5-6;;;;/h1-4H;3*1H;/q;;;;+3/p-3

InChI Key

PJXGSWRHLUMFSW-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)Cl)[Sn](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)stannane can be synthesized through the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

C6H5MgBr+SnCl4C6H5SnCl3+MgBrCl\text{C}_6\text{H}_5\text{MgBr} + \text{SnCl}_4 \rightarrow \text{C}_6\text{H}_5\text{SnCl}_3 + \text{MgBrCl} C6​H5​MgBr+SnCl4​→C6​H5​SnCl3​+MgBrCl

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-chlorophenyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, altering the oxidation state of the compound.

    Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or aryl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of alkyl or aryl stannanes.

    Oxidation Reactions: Formation of tin oxides.

    Reduction Reactions: Formation of lower oxidation state tin compounds.

Scientific Research Applications

Trichloro(2-chlorophenyl)stannane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of trichloro(2-chlorophenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between trichloro(2-chlorophenyl)stannane and related compounds:

Compound Name Molecular Formula Substituent Position/Type Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₄Cl₄Sn 2-Cl on phenyl + SnCl₃ ~318.11 (estimated) Noted for potential bioactivity*
Trichloro(3-fluorophenyl)stannane C₆H₄FCl₃Sn 3-F on phenyl + SnCl₃ 320.16 Higher electronegativity at meta position may alter reactivity
(4-Chlorophenyl)tris(2,4,6-trimethylphenyl)stannane C₃₃H₃₇ClSn 4-Cl on phenyl + bulky trimethylphenyl groups 598.76 (estimated) Steric hindrance likely reduces reactivity; used in specialized syntheses

Notes:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at ortho/meta positions can influence tin’s electrophilicity and intermolecular interactions. For example, meta-substituted acetamides exhibit altered crystal packing due to electronic effects .
  • Steric Considerations : Bulky substituents, as in the trimethylphenyl derivative, may hinder catalytic or binding activity compared to smaller aryl groups .

Physicochemical Properties

  • Crystallography : Meta-substitution in aryl acetamides (e.g., 3-Cl, 3-CH₃) influences crystal symmetry and lattice constants, with electron-withdrawing groups reducing unit cell volumes . Similar trends may apply to tin compounds, where substituent position affects solid-state geometry.
  • Thermal Stability: Organotin compounds with halogenated aryl groups generally exhibit higher thermal stability compared to alkyltin derivatives, though decomposition pathways depend on substituent electronegativity .

Key Trends in Substituent Effects

  • Ortho vs.
  • Electron-Withdrawing Groups : Fluorine or nitro groups at meta positions enhance electrophilicity, as seen in acetamide crystal studies, which could translate to increased Lewis acidity in tin compounds .

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